molecular formula C9H9NO B074469 3,4-dihydroisoquinolin-1(2H)-one CAS No. 1196-38-9

3,4-dihydroisoquinolin-1(2H)-one

Numéro de catalogue: B074469
Numéro CAS: 1196-38-9
Poids moléculaire: 147.17 g/mol
Clé InChI: YWPMKTWUFVOFPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydroisoquinolin-1(2H)-one (DHIQ) is a nitrogen-containing heterocyclic compound featuring a six-membered lactam ring fused to a benzene ring. It is also known as isocarbostyril and belongs to the isoquinolinone alkaloid family . This scaffold is prevalent in natural products such as coryaldine and thalflavine, and it exhibits diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects . Its rigid structure mimics steroid A/B rings, enabling interactions with biological targets like tubulin and viral proteases . Synthetically, DHIQ derivatives are accessible via rhodium-catalyzed C–H alkylation, Castagnoli–Cushman cyclocondensation, and enantioselective nickel-catalyzed protocols .

Activité Biologique

3,4-Dihydroisoquinolin-1(2H)-one (DHIQ) is a bicyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores the biological activity of DHIQ, focusing on its antifungal properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

DHIQ is characterized by its unique bicyclic structure, which consists of an isoquinoline ring fused with a saturated five-membered ring. Its chemical formula is C₉H₉N₁O, and it has a molecular weight of 147.17 g/mol. The compound serves as a core structure for various derivatives that exhibit enhanced biological activities.

Antifungal Activity

Research has demonstrated that DHIQ and its derivatives possess significant antifungal properties, particularly against oomycete pathogens such as Pythium recalcitrans. This pathogen is known to cause severe plant diseases, making the development of effective antifungal agents crucial for agricultural management.

Key Findings:

  • Antioomycete Activity : A study published in the Royal Society of Chemistry journal highlighted that certain DHIQ derivatives exhibited superior antioomycete activity compared to the commercial fungicide hymexazol. For instance, compound I23 showed an EC50 value of 14 µM against P. recalcitrans, outperforming hymexazol with an EC50 of 37.7 µM .
  • Mechanism of Action : The proposed mechanism involves the disruption of biological membrane systems in fungal cells, which is essential for their survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of DHIQ derivatives is critical for optimizing their biological activity. Various studies have identified key structural features that influence their efficacy against pathogens.

Compound NameSimilarity ScoreKey Features
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one1.00Methyl group at position 6 enhances biological activity
8-Methyl-3,4-dihydroisoquinolin-1(2H)-one0.98Similar structure with potential activity variations
5-Methyl-3,4-dihydroisoquinolin-1(2H)-one0.98Methylation at position 5 may influence pharmacokinetics
2,3-Dihydroisoquinoline-1,4-dione0.90Different oxidation state; potential for different reactivity

These derivatives reveal how specific modifications can enhance the antifungal potency and broaden the spectrum of activity against various pathogens .

Synthesis Methods

The synthesis of DHIQ and its derivatives has been achieved through several methods, including:

  • Ugi Reaction : A one-pot preparation involving Ugi condensation followed by nucleophilic substitution has been developed, yielding DHIQ in high efficiency (48-86%) .
  • Castagnoli-Cushman Reaction : This method has been employed to synthesize a range of DHIQ derivatives specifically aimed at screening for antioomycete activity .

Case Studies and Applications

Several studies have focused on the application of DHIQ derivatives in agricultural settings:

  • Antifungal Efficacy : In vivo experiments demonstrated that certain DHIQ derivatives provided effective control against various plant pathogens such as Blumeria graminis and Botrytis cinerea, indicating their potential as crop protection agents .
  • Pharmacological Potential : Beyond agricultural applications, DHIQ derivatives are being investigated for their potential therapeutic effects in treating diseases caused by parasitic infections. For example, research into dihydrobenzoquinolinones (DBQs) has shown promising results against nematodes and trematodes .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

DHIQ and its derivatives have been investigated for their pharmacological properties, including:

  • Antifungal Activity : Research has demonstrated that DHIQ derivatives exhibit promising antifungal effects, particularly against oomycete pathogens such as Pythium recalcitrans. One study found that certain derivatives surpassed the commercial fungicide hymexazol in efficacy, with a notable compound (I23) showing an EC50 value of 14 μM compared to hymexazol's 37.7 μM .
  • Cancer Imaging : DHIQ has been explored as a scaffold for developing Positron Emission Tomography (PET) imaging agents targeting σ₂ receptors, which are biomarkers for cancer. A lead compound was developed that showed optimal pharmacological properties for radiolabeling and in vitro binding studies .
  • Antiviral and Antidepressant Properties : Other studies have indicated that DHIQ derivatives possess anti-HIV activity and exhibit antidepressant effects, highlighting their potential in treating viral infections and mood disorders .

Agricultural Applications

DHIQ derivatives are being developed as novel fungicides for managing plant diseases. The following points summarize key findings:

  • Efficacy Against Plant Pathogens : A study synthesized 59 DHIQ derivatives using the Castagnoli–Cushman reaction, revealing that many exhibited superior antioomycete activity against Pythium recalcitrans compared to other phytopathogens . The most effective derivative achieved a preventive efficacy of 96.5% at a dosage of 5 mg per pot.
  • Mechanism of Action : The mode of action appears to involve disrupting the biological membrane systems of pathogens, which is crucial for developing effective agricultural treatments .

Case Study 1: Antifungal Efficacy

A comprehensive study assessed the antifungal properties of various DHIQ derivatives against Pythium recalcitrans. The results indicated that structural modifications significantly enhanced antifungal potency, with specific focus on the C4-carboxyl group being critical for activity.

CompoundEC50 (μM)Preventive Efficacy (%)
I231496.5
Hymexazol37.763.9

Case Study 2: PET Imaging Development

Research focused on developing DHIQ-based PET probes for σ₂ receptors demonstrated promising in vitro binding profiles. However, challenges arose during in vivo imaging due to interactions with P-glycoprotein (P-gp), indicating the need for further optimization of these compounds for effective imaging applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dihydroisoquinolin-1(2H)-one derivatives?

The synthesis typically involves cyclization of substituted benzamide precursors or alkylation/arylation of the core scaffold. For example, derivatives are synthesized by reacting 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) and recrystallization . Multi-step approaches include cross-coupling of ethyl 2-bromobenzoates with aminoethyltrifluoroborates, followed by base-mediated cyclization and N-alkylation to introduce diverse substituents . Characterization relies on 1H^1H-/13C^{13}C-NMR, HRMS, and melting point analysis .

Q. How are structural and conformational properties of this compound derivatives characterized?

X-ray crystallography reveals key structural features, such as half-chair conformations in the dihydropyridine ring and dihedral angles between aromatic rings (e.g., 43.66°–62.22°) . Intermolecular interactions (O–H···O hydrogen bonds, C–H···π stacking) stabilize crystal packing . Computational tools (e.g., SADABS, SHELX suites) refine crystallographic data, while NMR spectroscopy confirms dynamic conformations in solution .

Advanced Research Questions

Q. What catalytic strategies enable efficient functionalization of the this compound core?

Pd(II)-catalyzed C–H activation allows intermolecular annulation with allenes under ambient conditions, yielding substituted derivatives without stringent moisture/oxygen exclusion . Metal-free radical cyclization via hydroxyalkylation initiates six-membered heterocycle formation through C(sp3^3)–H cleavage and oxyalkylation of N-allylbenzamides . These methods tolerate terminal/internal allenes and diverse functional groups, enabling rapid scaffold diversification .

Q. How do substituents influence the biological activity of this compound derivatives?

Alkoxy or heterocyclic substituents (e.g., triazoloisoquinolines) enhance anticonvulsant activity, as shown in rodent models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Structure-activity relationship (SAR) studies reveal that lipophilic groups (e.g., hexyloxy, benzyloxy) improve blood-brain barrier penetration, while polar moieties (e.g., carboxylic acids) modulate solubility . Derivatives like PF-06821497 act as EZH2 inhibitors, with methoxy and oxetane groups critical for potency and oral bioavailability .

Q. What analytical methods resolve contradictions in synthetic yields or biological data?

Statistical tools (e.g., ANOVA, Fisher’s LSD test) identify significant differences in bioactivity or reaction outcomes across derivatives . For synthetic discrepancies, HRMS and 1H^1H-NMR validate purity, while kinetic isotope effects (KIEs) probe reaction mechanisms (e.g., radical vs. ionic pathways) . X-ray data reconcile conformational ambiguities, such as deviations (<1 Å) of atoms from heterocyclic planes .

Q. How are this compound derivatives optimized for target selectivity?

Rational design combines molecular docking (e.g., EZH2 binding pockets) with iterative substituent screening. For example, replacing 4-fluorophenyl with m-tolyl groups in Pd-catalyzed derivatives improves enantioselectivity (up to 99% ee) using chiral Co(III) catalysts . Thermodynamic solubility assays and LogP calculations guide the balance between hydrophobicity and aqueous stability .

Q. Methodological Considerations

  • Synthesis : Prioritize Pd catalysis for C–H functionalization (broad substrate scope) or radical cyclization for metal-free conditions .
  • Purification : Use gradient column chromatography (e.g., hexane/EtOAc) or recrystallization (ethanol/water) to isolate crystalline products .
  • Characterization : Employ 1H^1H-NMR coupling constants to confirm stereochemistry and HRMS for exact mass validation .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to assess bioactivity significance .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Compound Core Structure Key Features Biological Relevance
DHIQ Dihydro lactam + benzene Moderate rigidity; substituents at C6/C7 (e.g., methoxy, benzoyl) Anticancer (tubulin inhibition), antiviral (SARS-CoV-2), PET imaging (σ₂ receptors)
Tetrahydroisoquinolinone (THIQ) Saturated lactam + benzene Increased flexibility due to full saturation Anticonvulsant, antimicrobial, and neuroprotective activities
Isoquinoline Fully aromatic, no lactam High rigidity; limited hydrogen-bonding capacity Antimalarial, anti-inflammatory (dependent on substituents)

Key Structural Insights :

  • Saturation in THIQ increases conformational flexibility, affecting target binding .

Anticancer Activity :

  • DHIQ Derivatives : Compound 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ) shows potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 cells) by inhibiting tubulin polymerization, comparable to combretastatin A-4 .
  • THIQ Derivatives: Tetrahydroisoquinoline-based compounds (e.g., trans-2) exhibit moderate antiviral activity (EC₅₀ ~µM range) but lower anticancer potency than DHIQs .

Antiviral Activity :

  • DHIQ derivatives like trans-2 suppress SARS-CoV-2 infection (EC₅₀ = 2.7 µM) by targeting viral replication .
  • THIQ-based compounds show broader antiviral spectra but require higher concentrations for efficacy .

Diagnostic Applications:

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Methoxy groups at C6/C7 in DHIQs (e.g., 16f ) enhance tubulin binding, while C3 modifications reduce activity .
  • Linker Effects : Carbonyl linkers in DHIQs improve antiproliferative activity over methylene or sulfonyl groups (e.g., 16g vs. 16a ) .
  • Chirality : Enantioselective synthesis of DHIQs (e.g., via (S,S)-iPr-FOXAP ligand) achieves 97% ee, critical for optimizing pharmacokinetics .

Propriétés

IUPAC Name

3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPMKTWUFVOFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152517
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-38-9
Record name 3,4-Dihydroisoquinolin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxo-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of polyphosphoric acid (200 mL) at 140° C. N-methoxycarbonyl-phenethylamine (28 g, 0.16 mol) was added portionwise over a 5 hour period. The reaction solution was poured into cold water (400 mL) and extracted with methylene chloride (5×200 mL). The organic layers were combined, dried with anhydrous magnesium sulfate, filtered and concentrated to give the title compound (17.96 g, 86% yield).
[Compound]
Name
polyphosphoric acid
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

To a round-bottom flask under argon containing (S)-5-bromo-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (227 mg, 0.79 mmol), 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline (213 mg, 0.79 mmol), Pd2(dba)3 (143 mg, 0.158 mmol), xantphos (260 mg, 0.316 mmol), potassium phosphate (505 mg, 2.37 mmol) is added anhydrous dioxane (1.6 ml). The mixture is stirred at 96° C. for 18 hours, cooled to room temperature, filtered through a celite pad and washed with THF. The crude product is purified by flash column chromatography using 1% methanol in dichloromethane as eluent to give S)-5-(4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)phenylamino)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one as a dark brown solid. LC-MS m/z: 530.1 (M+1).
Name
(S)-5-bromo-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Phenethyl-carbamic acid ethyl ester (I-23a: 9 g, 46.875 mmol) and poly phosphoric acid (187.5 g) were taken in a flask and the flask was heated to 120° C. for 4 hours. The reaction was monitored by TLC (30% ethylacetate in hexane). The reaction mixture was partitioned between chilled water and ethylacetate. The resulting mixture was stirred at 115° C. for 2 hours to afford the crude product. Purification by column chromatography on silica gel (60% ethylacetate in hexane) afforded 0.090 g of the product (9.1% yield).
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
poly phosphoric acid
Quantity
187.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
9.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-dihydroisoquinolin-1(2H)-one
3,4-dihydroisoquinolin-1(2H)-one
3,4-dihydroisoquinolin-1(2H)-one
3,4-dihydroisoquinolin-1(2H)-one
3,4-dihydroisoquinolin-1(2H)-one
3,4-dihydroisoquinolin-1(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.